molecular formula C6HBrF4 B074632 2-Bromo-1,3,4,5-tetrafluorobenzene CAS No. 1559-86-0

2-Bromo-1,3,4,5-tetrafluorobenzene

Cat. No. B074632
CAS RN: 1559-86-0
M. Wt: 228.97 g/mol
InChI Key: AHJRONLVHNFUNH-UHFFFAOYSA-N
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Description

2-Bromo-1,3,4,5-tetrafluorobenzene, also known as 1-Bromo-2,3,4,5-tetrafluorobenzene, is a chemical compound with the formula C6HBrF4 . It is used in the synthesis of catalyst Pd (AsPh 3) 4, required for preparation of cyclometalating ligands .


Molecular Structure Analysis

The molecular weight of 2-Bromo-1,3,4,5-tetrafluorobenzene is 228.970 . The IUPAC Standard InChI is InChI=1S/C6HBrF4/c7-2-1-3 (8)5 (10)6 (11)4 (2)9/h1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1,3,4,5-tetrafluorobenzene include a boiling point of 143-143.5°C , a density of 1.883 g/mL at 25°C , and a refractive index n20/D of 1.466 .

Scientific Research Applications

  • Nitration of Polyfluoro-Benzenes : Pentafluorobenzene, 1,2,3,4- and 1,2,3,5-tetrafluorobenzenes, 1-bromo-2,3,4,5-tetrafluorobenzene, and others have been successfully nitrated to form corresponding mononitro-compounds using a mixture of fuming nitric acid, boron trifluoride, and tetramethylene sulphone. This indicates their potential in synthesizing nitro compounds (Coe, Jukes, & Tatlow, 1966).

  • Synthesis of Dibromobenzenes : 1,2-Dibromobenzenes, including derivatives like 1,2-dibromo-3-iodobenzene, 1,2-dibromo-4-iodobenzene, etc., are valuable precursors in organic transformations. These can be synthesized using regioselective bromination, ortho-metalation, and halogen/metal permutations, indicating their utility in creating benzynes and other intermediate compounds (Diemer, Leroux, & Colobert, 2011).

  • Ring Expansion in Organometallic Chemistry : Treatment of certain alumole compounds with alkyne molecules leads to ring expansion, forming products like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This indicates potential applications in the synthesis of complex organometallic structures (Agou et al., 2015).

  • Reactions with Sodium Phenoxide Derivatives : Studies on the reaction of 1,2- and 1,3-dibromotetrafluorobenzene with sodium phenoxide derivatives show that fluorine atoms activate certain positions for nucleophilic substitution. This suggests their role in nucleophilic aromatic substitution processes (Banks et al., 2010).

  • Hydrogen Bonding in Fluoroaromatic Compounds : The crystal structure of 1,2,3,5-tetrafluorobenzene shows layered monoclinic structure held by C–H⋯F–C interactions, revealing insights into weak intermolecular interactions in non-polar compounds (Thakur et al., 2010).

  • Domino Process to Benzofurans : CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leads to benzofurans, indicating applications in creating complex organic structures (Lu, Wang, Zhang, & Ma, 2007).

Safety And Hazards

2-Bromo-1,3,4,5-tetrafluorobenzene is classified as a flammable liquid and vapour, and it can cause skin and eye irritation as well as respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling this substance .

properties

IUPAC Name

2-bromo-1,3,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF4/c7-4-2(8)1-3(9)5(10)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJRONLVHNFUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165986
Record name 2-Bromo-1,3,4,5-tetrafluorobenzene
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Molecular Weight

228.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3,4,5-tetrafluorobenzene

CAS RN

1559-86-0
Record name 2-Bromo-1,3,4,5-tetrafluorobenzene
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Record name 2-Bromo-1,3,4,5-tetrafluorobenzene
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Record name 2-Bromo-1,3,4,5-tetrafluorobenzene
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Record name 2-bromo-1,3,4,5-tetrafluorobenzene
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Record name 2-Bromo-1,3,4,5-tetrafluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR Battle, AM Bond, A Chow, DP Daniels… - Journal of Fluorine …, 2010 - Elsevier
The reaction of [PtX 2 (L)] (X=Cl, Br, I; L=NH 2 CH 2 CH 2 NY 2 ; Y=Et, Me) with thallium(I) carbonate and a polyfluorobenzene (RF) in pyridine (py) yields the platinum(II) complexes, [Pt{…
Number of citations: 8 www.sciencedirect.com
AJ Tadeusiak - 2008 - etheses.dur.ac.uk
Chapter 1. An introduction to the principles of two different types of LC cell and the design of new fluorinated materials for modem LCD applications is presented here. Discussion …
Number of citations: 2 etheses.dur.ac.uk

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